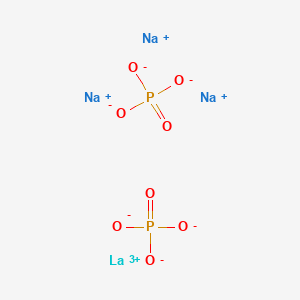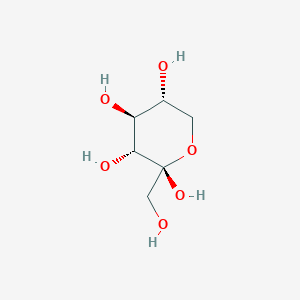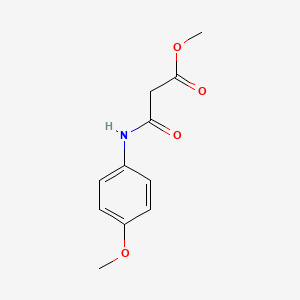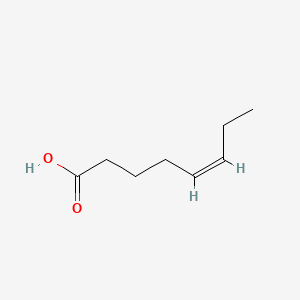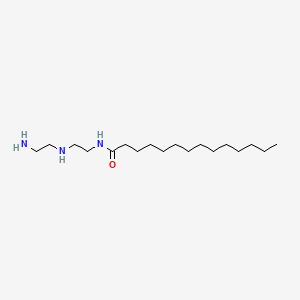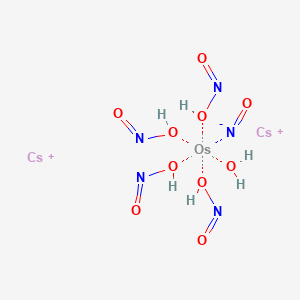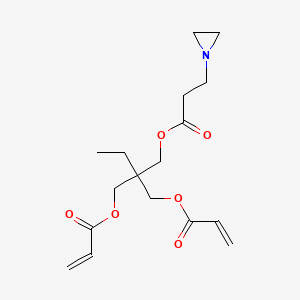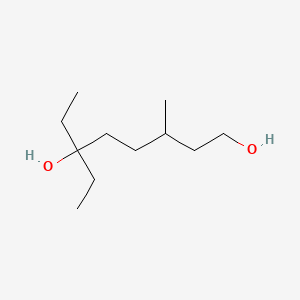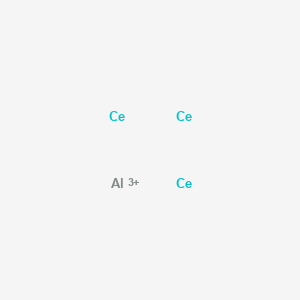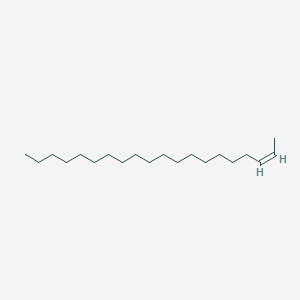![molecular formula C9H18Cl2N2NaO5PS2 B12665644 sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is a complex chemical compound with significant applications in the medical and pharmaceutical fields. It is known for its antioxidant and detoxifying properties, making it valuable in various therapeutic contexts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate involves multiple steps. The primary synthetic route includes the reaction of 2-chloroethylamine with phosphorus oxychloride to form an intermediate, which is then reacted with sodium 2-sulfanylethanesulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or distillation to remove impurities .
化学反応の分析
Types of Reactions
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfur compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a protective agent against oxidative stress in biological systems.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals.
作用機序
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. In the context of chemotherapy, it binds to and detoxifies harmful metabolites, reducing the side effects of chemotherapeutic agents .
類似化合物との比較
Similar Compounds
Sodium 2-chloroethanesulfonate: Similar in structure but lacks the antioxidant properties.
Sodium 2-mercaptoethanesulfonate:
Uniqueness
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is unique due to its dual functionality as both an antioxidant and a detoxifying agent. This makes it particularly valuable in medical applications where both properties are beneficial .
特性
分子式 |
C9H18Cl2N2NaO5PS2 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC名 |
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C7H13Cl2N2O2P.C2H6O3S2.Na/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14;3-7(4,5)2-1-6;/h4H,1-3,5-7H2;6H,1-2H2,(H,3,4,5);/q;;+1/p-1/b10-4+;; |
InChIキー |
JBADZZYDUTXNCJ-JPRUNYMKSA-M |
異性体SMILES |
C1CN(P(=O)(OC1)/N=C/CCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
正規SMILES |
C1CN(P(=O)(OC1)N=CCCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


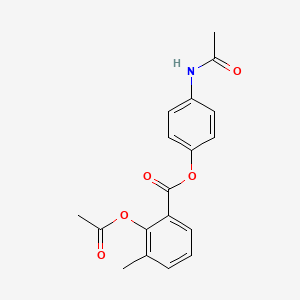

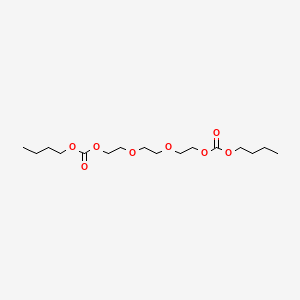
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
